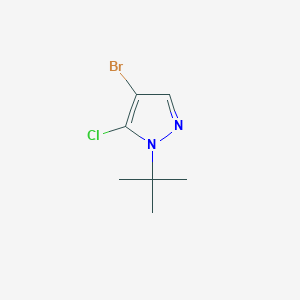
4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with bromine, tert-butyl, and chlorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and chlorination of a pyrazole derivative. The tert-butyl group can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.
Applications De Recherche Scientifique
4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-(tert-butyl)-5-chloro-1H-imidazole
- 4-Bromo-1-(tert-butyl)-5-chloro-1H-triazole
- 4-Bromo-1-(tert-butyl)-5-chloro-1H-tetrazole
Uniqueness
4-Bromo-1-(tert-butyl)-5-chloro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The combination of bromine, tert-butyl, and chlorine groups provides distinct chemical and physical properties that can be leveraged in various applications. Its reactivity and potential for forming diverse derivatives make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H10BrClN2 |
|---|---|
Poids moléculaire |
237.52 g/mol |
Nom IUPAC |
4-bromo-1-tert-butyl-5-chloropyrazole |
InChI |
InChI=1S/C7H10BrClN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3 |
Clé InChI |
TZLABVXZBOJVNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=C(C=N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















